Chemerin-9, Mouse

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

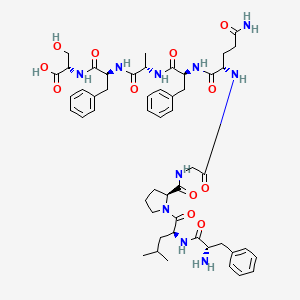

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N10O12/c1-30(2)24-39(59-45(66)35(52)25-32-14-7-4-8-15-32)50(71)61-23-13-20-41(61)49(70)54-28-43(64)56-36(21-22-42(53)63)46(67)58-37(26-33-16-9-5-10-17-33)47(68)55-31(3)44(65)57-38(27-34-18-11-6-12-19-34)48(69)60-40(29-62)51(72)73/h4-12,14-19,30-31,35-41,62H,13,20-29,52H2,1-3H3,(H2,53,63)(H,54,70)(H,55,68)(H,56,64)(H,57,65)(H,58,67)(H,59,66)(H,60,69)(H,72,73)/t31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNIVNOHMNNKET-YOPQPAPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physiological Role of Chemerin-9 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological role of Chemerin-9, a bioactive peptide derived from the chemerin protein, as demonstrated in various mouse models. Chemerin-9 has emerged as a critical modulator of metabolic and inflammatory processes, often exerting distinct, and sometimes opposing, effects to its precursor protein. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways to support further research and therapeutic development.

Core Physiological Roles of Chemerin-9

Chemerin-9 is the nine-amino-acid C-terminal peptide of the full-length chemerin protein and is a potent agonist for the G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1, also known as ChemR23).[1] Research in mouse models has primarily focused on two key areas: metabolic regulation and inflammation, particularly in the context of cardiovascular disease.

Metabolic Regulation

In mouse models of metabolic dysfunction, Chemerin-9 has demonstrated a protective role. Studies using models of pancreatogenic diabetes mellitus (PDM) show that administration of Chemerin-9 can significantly improve glucose homeostasis. This is in contrast to the full-length chemerin protein, which is often associated with exacerbated glucose intolerance in obese and diabetic mice.[2][3]

The therapeutic effects in PDM mice are linked to the upregulation of key genes involved in glucose transport and pancreatic function, such as Glucose Transporter 2 (GLUT2) and Pancreatic and Duodenal Homeobox 1 (PDX1).[2][4] By activating CMKLR1, Chemerin-9 appears to restore signaling pathways that enhance glucose uptake and insulin sensitivity.[2]

Anti-Inflammatory and Vasculoprotective Effects

A significant body of research highlights the anti-inflammatory properties of Chemerin-9, particularly in the context of atherosclerosis. In apolipoprotein E-deficient (ApoE-/-) mice, a standard model for studying atherosclerosis, Chemerin-9 administration has been shown to reduce the development of atherosclerotic plaques.[1][5][6]

The mechanism involves the suppression of inflammatory processes within the vasculature. Chemerin-9 can attenuate the tumor necrosis factor-alpha (TNF-α)-induced expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of monocytes to the vessel wall.[1] Furthermore, it suppresses macrophage foam cell formation and inhibits the migration and proliferation of vascular smooth muscle cells, all of which are critical events in the progression of atherosclerosis.[1][5] Studies have also shown that Chemerin-9 treatment can suppress inflammatory cell infiltration and neovascularization in models of abdominal aortic aneurysm.[7]

Quantitative Data from Mouse Models

The following tables summarize key quantitative data from representative studies, illustrating the effects of Chemerin-9 administration in mouse models of metabolic and cardiovascular disease.

Table 1: Effects of Chemerin-9 on Glucose Metabolism in a Pancreatogenic Diabetes Mellitus (PDM) Mouse Model

| Parameter | Control Group (PDM) | Chemerin-9 Treated (PDM) | P-value | Reference |

| Fasting Plasma Glucose (mmol/L) | 15.8 ± 1.2 | 10.1 ± 0.9 | <0.05 | [8] |

| Postprandial Plasma Glucose (mmol/L) | 24.5 ± 1.8 | 16.2 ± 1.5 | <0.05 | [8] |

| HOMA-IR | 5.2 ± 0.6 | 3.1 ± 0.4 | <0.05 | [8] |

| Data presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. PDM model mice received treatment for 42 days. |

Table 2: Effects of Chemerin-9 on Atherosclerosis in ApoE-/- Mice

| Parameter | Control Group (ApoE-/-) | Chemerin-9 Treated (ApoE-/-) | P-value | Reference |

| Aortic Atherosclerotic Lesion Area (%) | 15.2 ± 3.5 | 8.9 ± 2.1 | <0.05 | [1][6] |

| Intraplaque Macrophage Content (%) | 35.6 ± 4.1 | 21.3 ± 3.8 | <0.05 | [1] |

| Intraplaque Smooth Muscle Cell Content (%) | 18.9 ± 2.7 | 10.5 ± 2.2 | <0.05 | [1] |

| Data presented as mean ± SEM. ApoE-/- mice were fed a high-cholesterol diet and received a 4-week infusion of Chemerin-9. |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of findings in mouse models. The following sections describe common protocols used in Chemerin-9 research.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess how quickly a mouse can clear a glucose load from its blood, providing a measure of glucose tolerance and insulin sensitivity.

-

Animal Preparation: Mice (e.g., C57BL/6, ob/ob, or db/db) are fasted overnight for approximately 16-18 hours with free access to water.[9]

-

Baseline Measurement: A baseline blood sample (time 0) is collected from the tail vein or saphenous vein to measure fasting blood glucose using a glucometer.[10]

-

Glucose Administration: A sterile solution of D-glucose (typically 2 mg/g of body weight) is injected intraperitoneally (IP). The substance being tested (e.g., Chemerin-9 or vehicle control) can be co-injected with the glucose.[9][10]

-

Blood Sampling: Blood samples are collected at specific time points after the glucose injection, commonly at 15, 30, 45, 60, 90, and 120 minutes.[9][10]

-

Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose intolerance.

Quantification of Aortic Atherosclerosis (En Face Method)

This method provides a gross quantification of atherosclerotic lesion area across the surface of the entire aorta.

-

Animal Perfusion: Anesthetized mice are euthanized, and the circulatory system is perfused via the left ventricle with phosphate-buffered saline (PBS) to flush out blood, followed by a fixative such as 4% paraformaldehyde.[11]

-

Aorta Dissection: The entire aorta, from the aortic root to the iliac bifurcation, is carefully dissected from the surrounding tissues.[11]

-

Adventitial Cleaning: The aorta is cleaned of any remaining periadventitial fat and connective tissue under a dissecting microscope.

-

Aorta Pinning: The aorta is cut longitudinally, opened, and pinned flat onto a black wax or silicone surface with the intimal surface facing up.[12]

-

Lipid Staining: The pinned aorta is stained with a lipid-soluble dye, such as Oil Red O or Sudan IV, which specifically stains the neutral lipids within atherosclerotic plaques, turning them red or orange.[12][13]

-

Imaging and Analysis: The stained aorta is photographed with a digital camera, including a ruler for scale.[11] Image analysis software (e.g., ImageJ) is used to measure the total surface area of the aorta and the area covered by stained lesions. The lesion area is typically expressed as a percentage of the total aortic surface area.[13]

Signaling Pathways and Experimental Workflow

Chemerin-9/CMKLR1 Signaling Pathway

Chemerin-9 binding to its receptor, CMKLR1, a Gαi-coupled receptor, initiates several downstream signaling cascades that are central to its physiological effects. This activation leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Simultaneously, it triggers the activation of key pro-survival and anti-inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[14][15] These pathways are crucial for mediating cellular responses like cell survival, proliferation, and the modulation of inflammatory gene expression.

Experimental Workflow: In Vivo Atherosclerosis Study

The following diagram outlines a typical experimental workflow for assessing the impact of Chemerin-9 on the development of atherosclerosis in ApoE-/- mice. This process involves a controlled diet, chronic administration of the peptide, and subsequent tissue analysis.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Regulatory effect of chemerin and therapeutic efficacy of chemerin‑9 in pancreatogenic diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]

- 12. Quantification of Atherosclerosis in Mice [jove.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemerin-9 Mouse Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by the mouse Chemerin-9 peptide. It details the molecular interactions, downstream signaling cascades, quantitative data on receptor activation, and methodologies for key experimental protocols.

Introduction to Chemerin-9

Chemerin is an adipokine—a signaling protein derived from adipose tissue—that plays a crucial role in regulating inflammation, adipogenesis, and energy metabolism.[1][2][3] It is synthesized as an inactive precursor, preprochemerin, which undergoes proteolytic cleavage to become active.[4][5] The C-terminal nonapeptide of the most active form of mouse chemerin (residues 148-156) is known as Chemerin-9.[6] This stable and potent peptide agonist recapitulates many of the biological functions of the full-length protein, making it a valuable tool for research and a potential therapeutic agent.[1][7] Chemerin-9 exerts its effects by binding to a specific set of G protein-coupled receptors (GPCRs), primarily the chemokine-like receptor 1 (CMKLR1).[1]

Chemerin-9 Receptors in the Mouse

In mice, Chemerin-9 interacts with three distinct receptors, each with a unique functional role:

-

Chemokine-like Receptor 1 (CMKLR1 or ChemR23): This is the primary signaling receptor for Chemerin-9.[1][8] As a Gαi/o-coupled GPCR, its activation initiates multiple downstream signaling cascades that mediate the peptide's effects on chemotaxis, inflammation, and metabolism.[1][9] CMKLR1 is highly expressed in innate immune cells like macrophages and dendritic cells, as well as in adipocytes.[1][2][8]

-

G Protein-Coupled Receptor 1 (GPR1): GPR1 is a second signaling receptor that binds chemerin with high affinity.[10][11] While it also interacts with Chemerin-9, its signaling outcomes differ from CMKLR1. GPR1 activation by chemerin leads to efficient β-arrestin recruitment and receptor internalization but weak G-protein activation.[12][13] It has been shown to signal through a RhoA/ROCK pathway and contributes to glucose homeostasis in obese mice.[14]

-

C-C Motif Chemokine Receptor-Like 2 (CCRL2): CCRL2 is an atypical chemokine receptor that binds chemerin but does not activate intracellular signaling pathways.[15][16][17] Its primary function is to act as a "decoy" or presentation receptor.[15][17] CCRL2 sequesters chemerin, increasing its local concentration on the cell surface and presenting it to CMKLR1 on adjacent cells, thereby modulating the biological response.[15][18]

Quantitative Data: Receptor Activation and Biological Activity

The following table summarizes key quantitative data regarding the potency of mouse Chemerin-9 in various functional assays.

| Ligand | Receptor/Target | Assay Type | Cell/Tissue Type | Potency Value | Source |

| Chemerin-9, Mouse | CMKLR1 (ChemR23) | Agonist Activity | Not specified | EC₅₀ = 42 nM | [6] |

| This compound | Not specified | Basal Lipolysis Reduction | Primary Mouse White Adipocytes | IC₅₀ = 3.3 nM | [6] |

Core Signaling Pathways

CMKLR1 Signaling Cascade

Activation of CMKLR1 by Chemerin-9 triggers a canonical Gαi/o-coupled signaling pathway, leading to both pro- and anti-inflammatory effects depending on the context.[1][19]

-

G-Protein Activation: Chemerin-9 binding to CMKLR1 induces a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits.[9]

-

Inhibition of cAMP Production: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]

-

PI3K/Akt Pathway: The Gβγ subunit can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and metabolism.[9][20]

-

MAPK Pathway Activation: Chemerin-9 stimulates the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1/2).[20] This activation is complex and can be mediated through both G-protein-dependent mechanisms and β-arrestin recruitment.[9]

-

Calcium Mobilization: The pathway can also involve Phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[9]

-

β-Arrestin Recruitment: Following activation, β-arrestins are recruited to the receptor. This process not only mediates receptor desensitization and internalization but also initiates G-protein-independent signaling, contributing to the activation of the MAPK pathway.[9]

Caption: Chemerin-9 signaling cascade via the CMKLR1 receptor.

GPR1 Signaling Pathway

The GPR1 receptor exhibits biased agonism. While it binds chemerin, it is less efficient at activating G-proteins compared to CMKLR1.[21] Its signaling is more prominently associated with β-arrestin recruitment and pathways regulating cell migration.[14][21]

-

β-Arrestin Recruitment: Chemerin-9 binding to GPR1 potently recruits β-arrestin 1 and 2.[21]

-

RhoA/ROCK Pathway: In some cell types, chemerin activation of GPR1 enhances cell migration through a RhoA/Rho-associated protein kinase (ROCK) dependent pathway.[14]

-

ERK Activation: GPR1 can also mediate the phosphorylation of ERK1/2, a process that is dependent on β-arrestin 2.[13]

The Role of the CCRL2 Receptor

CCRL2 functions as a non-signaling receptor that modulates chemerin availability.

Caption: Overview of Chemerin-9 interactions with its three receptors.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate Chemerin-9 signaling in mouse models or cell lines.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the proximity between a receptor and β-arrestin upon ligand stimulation, indicating receptor activation.

-

Principle: The receptor is fused to a Venus fluorescent protein (acceptor), and β-arrestin is fused to a Renilla luciferase (RLuc) enzyme (donor). When Chemerin-9 brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the luciferase to the fluorescent protein, generating a detectable BRET signal.[13]

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding the mouse receptor-Venus fusion protein and the mouse β-arrestin-RLuc fusion protein using a suitable transfection reagent.

-

Assay Procedure:

-

24 hours post-transfection, harvest cells and seed them into a white, 96-well microplate.

-

Culture for an additional 24 hours.

-

Incubate cells with the luciferase substrate (e.g., 5 µM EnduRen™) for at least 2 hours in the dark.

-

Stimulate cells with varying concentrations of mouse Chemerin-9 peptide.

-

Measure luminescence at two wavelengths simultaneously using a microplate reader equipped for BRET analysis (e.g., emission at ~480 nm for RLuc and ~530 nm for Venus).

-

-

Data Analysis: The BRET ratio is calculated as (Emission at 530 nm) / (Emission at 480 nm). Data are typically normalized to the vehicle control, and dose-response curves are generated using non-linear regression to determine EC₅₀ values.

Caption: Experimental workflow for a BRET-based β-arrestin assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture and Stimulation:

-

Culture mouse macrophages (e.g., RAW 264.7) or other relevant cells to ~80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

-

Treat cells with mouse Chemerin-9 at desired concentrations for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts. Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Resolve 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling #4370) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL chemiluminescence reagent and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe for total ERK1/2 (e.g., Cell Signaling #4695) as a loading control. Quantify band intensity using software like ImageJ. The level of phosphorylation is expressed as the ratio of phospho-ERK to total-ERK.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure changes in the expression of target genes downstream of Chemerin-9 signaling, such as inflammatory cytokines or metabolic genes.

-

Cell Treatment and RNA Extraction:

-

Treat mouse cells (e.g., adipocytes, macrophages) with Chemerin-9 for a specified duration (e.g., 6-24 hours).

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., PrimeScript RT reagent kit).[22]

-

-

Real-Time PCR:

-

Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf-α, Il-6), and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., Gapdh).

-

Calculate the relative mRNA expression levels using the 2-ΔΔCt method.[22]

-

Conclusion

The Chemerin-9 peptide is a potent activator of multiple signaling pathways in mice, primarily through the CMKLR1 receptor. Its ability to modulate G-protein signaling, the MAPK and Akt pathways, and calcium mobilization underscores its importance in inflammation and metabolism. The differential engagement of GPR1 and the modulatory role of CCRL2 add further layers of complexity to its biological functions. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of the Chemerin-9 signaling axis and explore its therapeutic potential.

References

- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Structural basis of CMKLR1 signaling induced by chemerin9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gpr1 is an active chemerin receptor influencing glucose homeostasis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Atypical Chemerin Receptor GPR1 Displays Different Modes of Interaction with β-Arrestins in Humans and Mice with Important Consequences on Subcellular Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 15. mdpi.com [mdpi.com]

- 16. Exploring CCRL2 chemerin binding using accelerated molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemerin in the Spotlight: Revealing Its Multifaceted Role in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | CCRL2 Modulates Physiological and Pathological Angiogenesis During Retinal Development [frontiersin.org]

- 19. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

Downstream targets of Chemerin-9 signaling in mice

An In-depth Technical Guide to the Downstream Targets of Chemerin-9 Signaling in Mice

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin-9, a nonapeptide (YFPGQFAFS) derived from the C-terminus of the chemerin protein, is a potent agonist for the chemokine-like receptor 1 (CMKLR1, also known as ChemR23).[1][2] While full-length chemerin can exhibit both pro- and anti-inflammatory effects, Chemerin-9 has demonstrated predominantly anti-inflammatory and protective roles in various murine models of disease.[3][4] This technical guide provides a comprehensive overview of the known downstream signaling targets of Chemerin-9 in mice. It details the molecular pathways activated upon receptor engagement, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes complex signaling and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of targeting the Chemerin-9/CMKLR1 axis.

Core Signaling Receptors and Initial Events

Chemerin-9 primarily exerts its biological effects by binding to and activating G protein-coupled receptors (GPCRs). In mice, three receptors have been identified for the chemerin protein family:

-

CMKLR1 (ChemR23): This is the principal functional receptor for Chemerin-9.[3][5] It is a Gαi/o-coupled receptor, and its activation by Chemerin-9 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium.[6][7] This initial event triggers several downstream phosphorylation cascades.

-

GPR1: Chemerin-9 can also bind to and activate GPR1, another Gαi/o-coupled receptor.[6] While it shares sequence homology with CMKLR1, its functional role in mediating Chemerin-9 effects is less characterized, though it is implicated in glucose homeostasis.[6]

-

CCRL2: This receptor binds chemerin but is considered an atypical, non-signaling receptor because it lacks the intracellular motifs required for classical G-protein coupling.[8][9] CCRL2 is thought to function by sequestering chemerin, thereby regulating its local bioavailability for presentation to signaling receptors like CMKLR1.[8][10]

The binding of Chemerin-9 to CMKLR1 is the critical initiating step for the majority of its documented downstream effects. The activation of the Gαi/o subunit leads to the dissociation of the Gβγ dimer, both of which can propagate the signal to various effector proteins.

Downstream Molecular Targets and Cellular Effects

Chemerin-9 signaling modulates a wide array of intracellular proteins and pathways, leading to distinct cellular and physiological outcomes. The key downstream effects observed in murine models are categorized below.

Regulation of Inflammatory Pathways

A primary role of Chemerin-9 is the attenuation of inflammation. This is achieved by modulating key signaling kinases and transcription factors.

-

MAPK and PI3K/Akt Pathways: In vascular smooth muscle cells (VSMCs), Chemerin-9 suppresses the phosphorylation of ERK1/2, a key component of the MAPK pathway involved in cell proliferation, while increasing the phosphorylation of Akt, which is involved in cell survival.[11] This dual action contributes to the inhibition of VSMC migration and proliferation, key events in the development of atherosclerosis.[11]

-

Cytokine and Adhesion Molecule Expression: In mouse models of abdominal aortic aneurysm (AAA), Chemerin-9 treatment markedly suppresses inflammatory cell infiltration.[4][12] It also down-regulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation in AAA progression.[5][12] In endothelial cells, Chemerin-9 can suppress the TNF-α-induced expression of pro-inflammatory cytokines and adhesion molecules.[11][13]

Modulation of Metabolic Processes

Chemerin-9 signaling is also intricately linked to the regulation of glucose and lipid metabolism.

-

Glucose Homeostasis: In mouse models of pancreatogenic diabetes mellitus, treatment with Chemerin-9 alleviates glucose intolerance and insulin resistance.[14] This is associated with an increased expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor for beta-cell function.[14] In chemerin-deficient mice, which exhibit impaired glucose-stimulated insulin secretion (GSIS), the downregulation of the transcription factor MafA in beta-cells is observed.[15]

-

Lipid Metabolism: In macrophages, Chemerin-9 suppresses foam cell formation induced by oxidized low-density lipoprotein (oxLDL).[11][13] This effect is mediated by the downregulation of the scavenger receptor CD36 and the upregulation of the cholesterol efflux transporter ATP-binding cassette transporter A1 (ABCA1).[11][13]

Quantitative Data on Downstream Targets

The following tables summarize the quantitative effects of Chemerin-9 on its downstream targets as reported in murine studies.

Table 1: Effects of Chemerin-9 on Vascular and Inflammatory Targets in Mice

| Downstream Target | Model System | Treatment/Condition | Quantitative Change | Outcome | Reference |

| Aortic Atherosclerotic Lesions | ApoE-/- Mice | 4-week Chemerin-9 infusion | Significantly decreased lesion area | Prevents atherosclerosis | [11][13] |

| p-ERK1/2 | Vascular Smooth Muscle Cells | Chemerin-9 (500 ng/ml) | Significant suppression | Suppressed proliferation | [11] |

| p-Akt | Vascular Smooth Muscle Cells | Chemerin-9 (500 ng/ml) | Significant increase | Promoted cell survival | [11] |

| CD36 Expression | Macrophages | Chemerin-9 + oxLDL | Down-regulation | Reduced foam cell formation | [11][13] |

| ABCA1 Expression | Macrophages | Chemerin-9 + oxLDL | Up-regulation | Increased cholesterol efflux | [11][13] |

| MMP-2 and MMP-9 Expression | Ang II-induced AAA in ApoE-/- Mice | Chemerin-9 infusion | Significant down-regulation | Attenuated AAA formation | [5][12] |

| Chemerin and CMKLR1 Expression | Ang II-induced AAA in ApoE-/- Mice | Chemerin-9 infusion | Down-regulation in artery wall | Negative feedback loop | [12] |

Table 2: Effects of Chemerin-9 on Metabolic Targets in Mice

| Downstream Target | Model System | Treatment/Condition | Quantitative Change | Outcome | Reference |

| HOMA-IR (Insulin Resistance) | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 (0.2 mg/kg, daily) | Significant decrease | Alleviated insulin resistance | [5][14] |

| GLUT2 mRNA Expression | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 treatment | Significant increase | Improved glucose uptake | [14] |

| PDX1 mRNA Expression | Pancreatogenic Diabetes Mellitus Mice | Chemerin-9 treatment | Significant increase | Improved β-cell function | [14] |

| MafA Expression | Chemerin-deficient mouse islets | Genetic knockout | Down-regulated | Impaired insulin secretion | [15] |

| Basal Lipolysis | Primary mouse white adipocytes | Chemerin-9 (mouse) | IC50 = 3.3 nM | Reduced lipolysis | [2] |

Key Experimental Protocols

The methodologies below are representative of the key experiments used to elucidate the downstream targets of Chemerin-9 in mice.

In Vivo Murine Model of Atherosclerosis

This protocol describes the methodology used to assess the effect of Chemerin-9 on the development of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.

-

Animal Model: Male ApoE-/- mice, typically 17 weeks of age, are used. These mice spontaneously develop atherosclerotic lesions, a process accelerated by a high-fat diet.

-

Treatment: Mice are subcutaneously implanted with osmotic mini-pumps for continuous infusion of either saline (vehicle control) or Chemerin-9 (e.g., at a rate of 0.5 mg/kg/day) for 4 weeks.[11]

-

Tissue Collection: After the treatment period, mice are euthanized. The aorta is perfused with saline and then dissected from the heart to the iliac bifurcation.

-

Lesion Analysis (En Face): The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich atherosclerotic plaques, and pinned flat. The total aortic surface area and the lesion area are quantified using imaging software.

-

Lesion Analysis (Aortic Root): The heart and aortic root are embedded in OCT compound and cryosectioned. Sections are stained with Oil Red O for lipid deposition and with antibodies against markers for macrophages (e.g., MOMA-2) and smooth muscle cells (e.g., α-actin) to assess plaque composition.

-

Molecular Analysis: Aortic tissue can be snap-frozen for subsequent protein (Western blot) or mRNA (qRT-PCR) analysis of downstream targets like p-ERK, p-Akt, CD36, and ABCA1.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Structural basis of CMKLR1 signaling induced by chemerin9 | bioRxiv [biorxiv.org]

- 4. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Absence of the Non-Signalling Chemerin Receptor CCRL2 Exacerbates Acute Inflammatory Responses In Vivo [frontiersin.org]

- 10. Frontiers | CCRL2 Modulates Physiological and Pathological Angiogenesis During Retinal Development [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. scienceopen.com [scienceopen.com]

Unveiling the Tissue-Specific Expression Profile of Chemerin-9 in Mice: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the gene expression profile of Chemerin-9 (also known as retinoic acid receptor responder 2, Rarres2) in various mouse tissues. This document is intended for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of this multifaceted adipokine. Herein, we present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Chemerin is a secreted protein that undergoes C-terminal processing to become fully active, with Chemerin-9 representing a potent bioactive peptide fragment.[1] It exerts its effects primarily through the G protein-coupled receptor CMKLR1 (ChemR23).[2] This signaling axis is implicated in a wide array of biological processes, including adipogenesis, inflammation, immune cell trafficking, and metabolism.[3][4] Understanding the tissue-specific expression of Chemerin-9 is therefore critical for elucidating its functions and for the development of targeted therapeutics.

Quantitative Gene Expression Analysis

The expression of the Chemerin gene (Rarres2) and its primary receptor, Cmklr1, varies significantly across different mouse tissues. The following tables summarize the available quantitative data on their mRNA and protein expression levels.

Chemerin (Rarres2) Expression

Table 1: Relative mRNA Expression of Chemerin (Rarres2) in Mouse Tissues

| Tissue | Relative mRNA Expression (Normalized to Housekeeping Genes) | Mouse Strain | Citation |

| White Adipose Tissue (WAT) | High | C57BL/6 | [2] |

| Liver | High | C57BL/6 | [2] |

| Skin | Moderate (approximately 6-fold lower than WAT and 10-fold lower than liver) | C57BL/6 | [2] |

| Lung | High | Not Specified | [2] |

Table 2: Chemerin Protein Concentration in Mouse Tissues

| Tissue | Protein Concentration (ng/mg of total protein) | Mouse Strain | Citation |

| White Adipose Tissue (WAT) | 267 ± 37 | C57BL/6 | [2] |

| Liver | 190 ± 40 | C57BL/6 | [2] |

| Skin | 86 ± 17 | C57BL/6 | [2] |

Chemerin Receptor (CMKLR1/ChemR23) Expression

Table 3: Cellular and Tissue Expression of Chemerin Receptor (CMKLR1/ChemR23) in Mice

| Tissue/Cell Type | Expression Level | Method of Detection | Citation |

| Immature Plasmacytoid Dendritic Cells | High | Not Specified | [5][6] |

| Myeloid Dendritic Cells | Moderate | Not Specified | [5][6] |

| Macrophages | Moderate | Not Specified | [5][6] |

| Natural Killer (NK) Cells | Moderate | Not Specified | [5][6] |

| Adipocytes | High | Not Specified | [7] |

| Spleen | Present | RNAscope | [8] |

| Colon | Present | RNAscope | [8] |

| Ileum | Present | RNAscope | [8] |

| Liver (Kupffer cells) | Present | RNAscope | [8] |

| Neutrophils | Present (in granules, upregulated on activation) | Not Specified | [9] |

| Central Nervous System (Glial cells and Neurons) | Present | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. The following sections describe the key protocols used for quantifying Chemerin-9 and its receptor.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

This protocol is a standard method for quantifying mRNA levels of Rarres2 and Cmklr1 in mouse tissues.

-

Tissue Homogenization and RNA Extraction:

-

Excised mouse tissues are immediately snap-frozen in liquid nitrogen or submerged in an RNA stabilization solution.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit for adipose tissue, or TRIzol reagent) following the manufacturer's instructions.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

-

-

Reverse Transcription:

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

-

Quantitative PCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Gene-specific primers for mouse Rarres2, Cmklr1, and one or more housekeeping genes (e.g., Gapdh, Actb, Cyclophilin A, RPL13A) are used.[2]

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a widely used method for measuring the concentration of Chemerin protein in tissue lysates and plasma.[2]

-

Tissue Lysate Preparation:

-

Frozen tissue samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The homogenate is centrifuged at high speed to pellet cellular debris.

-

The supernatant (total protein lysate) is collected, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure:

-

A commercial mouse Chemerin ELISA kit is typically used.

-

The microplate wells, pre-coated with a capture antibody specific for mouse Chemerin, are incubated with standards and diluted tissue lysate samples.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of Chemerin in the samples is determined by interpolating from a standard curve. The final concentration is then normalized to the total protein concentration of the lysate and expressed as ng/mg of total protein.[2]

-

Visualizing Molecular Pathways and Workflows

Graphical representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams were generated using the DOT language.

Caption: Chemerin-9 signaling through the CMKLR1 receptor.

Caption: Experimental workflow for RT-qPCR analysis.

Caption: General workflow for ELISA protein quantification.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Rarres2 retinoic acid receptor responder (tazarotene induced) 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - The chemerin/CMKLR1 axis regulates intestinal graft-versus-host disease [insight.jci.org]

- 9. Cmklr1 chemerin chemokine-like receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Function of Chemerin-9 in Mouse Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin is an adipokine implicated in the regulation of adipogenesis, inflammation, and metabolic homeostasis. Its C-terminal nonapeptide, Chemerin-9, is a stable and potent agonist of the Chemokine-like Receptor 1 (CMKLR1). While the broader roles of full-length chemerin are widely studied, the specific functions of Chemerin-9 in mouse adipocytes remain a focused area of investigation. This technical guide synthesizes the current understanding of Chemerin-9's signaling and functional role in mouse adipocytes, provides detailed experimental protocols for its study, and highlights critical knowledge gaps. The primary signaling cascade initiated by Chemerin-9 involves the Gαi-coupled CMKLR1, leading to the activation of the MAPK/ERK pathway. Although quantitative data on the direct metabolic effects of Chemerin-9 on mouse adipocytes are limited, this guide provides the established methodologies and contextual data from full-length chemerin studies to facilitate future research in this domain.

Introduction to Chemerin-9

Chemerin is a 16-kDa secreted protein, initially identified as a chemoattractant for immune cells.[1] It is synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus to become active.[2] Adipose tissue is a primary source of chemerin, establishing it as a key adipokine.[3]

Chemerin-9 is a nine-amino-acid peptide (149-157) derived from the C-terminus of processed chemerin. It is recognized as a stable and potent agonist for the CMKLR1 receptor, retaining most of the activity of the full-length protein.[2][4] Its stability and potency make it a valuable tool for studying the physiological effects of CMKLR1 activation.

The Chemerin-9 Signaling Pathway in Adipocytes

Chemerin-9 exerts its biological effects by binding to and activating CMKLR1, a G protein-coupled receptor (GPCR).[3][5] In adipocytes, CMKLR1 is coupled to an inhibitory G protein (Gαi).[6]

Key Signaling Events:

-

Receptor Binding: Chemerin-9 binds to the extracellular domain of CMKLR1.

-

G-Protein Activation: This binding induces a conformational change in CMKLR1, leading to the activation of the associated Gαi subunit, which dissociates from the βγ subunits.

-

Downstream Effects: The primary downstream pathway activated in adipocytes is the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[6] Activation of this pathway is linked to the regulation of adipogenesis.

Functional Roles of Chemerin in Mouse Adipocytes

While specific quantitative data for Chemerin-9 is limited in the public literature, studies using full-length chemerin in the 3T3-L1 mouse adipocyte model provide crucial context for its expected functions. The effects of chemerin on adipocyte metabolism, particularly glucose uptake, have yielded conflicting results, suggesting complex regulatory roles.

Adipogenesis

Full-length chemerin and its receptor CMKLR1 are known to regulate adipogenesis. Knockdown of either chemerin or CMKLR1 expression impairs the differentiation of 3T3-L1 preadipocytes into mature adipocytes and reduces the expression of genes critical for glucose and lipid homeostasis.[1]

Glucose Metabolism

The role of chemerin in adipocyte glucose uptake is contentious. Different studies have reported opposing effects, which may be attributable to variations in experimental conditions, chemerin concentrations, or the specific isoforms used. This represents a critical area for clarification using specific agonists like Chemerin-9.

Table 1: Summary of Reported Effects of Full-Length Chemerin on Glucose Uptake in 3T3-L1 Adipocytes

| Reported Effect | Key Finding | Reference(s) |

| Enhancement | Chemerin enhances insulin signaling and potentiates insulin-stimulated glucose uptake. | [1][4][7] |

| Inhibition | Chemerin significantly decreases insulin-stimulated glucose transport. | [4][6] |

Lipolysis and Lipid Metabolism

Knockdown of chemerin in brown adipocyte precursors results in reduced fatty acid uptake.[8] However, the direct impact of Chemerin-9 on lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in mature white adipocytes has not been extensively quantified.

Detailed Experimental Protocols

The following protocols provide standardized methodologies to investigate the function of Chemerin-9 in mouse adipocytes.

General Experimental Workflow

A typical investigation into the function of Chemerin-9 involves several key stages, from cell culture and differentiation to functional and signaling assays.

Protocol 1: Differentiation of 3T3-L1 Preadipocytes

This protocol describes the chemical induction of 3T3-L1 fibroblasts into mature, lipid-laden adipocytes.[9]

Materials:

-

3T3-L1 Preadipocytes (ATCC CL-173)

-

DMEM with high glucose

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone (DEX)

-

Insulin

-

Penicillin-Streptomycin

Procedure:

-

Growth Phase: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in 10% CO₂. Passage cells before they reach 70% confluency.

-

Contact Inhibition: Seed cells in the desired culture vessel and grow until they reach 100% confluency. Maintain the confluent culture for an additional 48 hours to ensure growth arrest.

-

Differentiation Day 0: Replace the medium with MDI Induction Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM DEX, 1 µg/mL Insulin).

-

Differentiation Day 2: Remove the MDI medium and replace it with Insulin Medium (DMEM, 10% FBS, 1 µg/mL Insulin).

-

Differentiation Day 4 onwards: Replace the medium with Maintenance Medium (DMEM, 10% FBS). Change the medium every 2 days.

-

Maturity: Cells are typically considered mature adipocytes with significant lipid droplet accumulation by Day 8-12.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol is used to measure the activation of the MAPK/ERK pathway following Chemerin-9 stimulation.[10][11]

Materials:

-

Mature 3T3-L1 adipocytes (from Protocol 4.2)

-

Serum-free DMEM

-

Chemerin-9 peptide

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Serum Starvation: Starve mature adipocytes in serum-free DMEM for 2-4 hours prior to stimulation.

-

Stimulation: Treat the cells with the desired concentration of Chemerin-9 (e.g., 1-100 nM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize the phospho-ERK signal to the total amount of ERK protein.

Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the rate of glucose transport into adipocytes.

Materials:

-

Mature 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose or a fluorescent glucose analog

-

Insulin

-

Chemerin-9 peptide

Procedure:

-

Serum Starvation: Starve mature adipocytes in serum-free DMEM for 2-4 hours.

-

Pre-treatment: Wash cells with KRH buffer. Pre-treat cells with or without Chemerin-9 for a specified time (e.g., 30 minutes).

-

Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes to stimulate glucose transport. Include basal (no insulin) controls.

-

Glucose Uptake: Add radiolabeled 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes.

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lysis and Measurement: Lyse the cells (e.g., with 0.1% SDS). Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Normalize the radioactive counts to the total protein content in each well.

Protocol 4: Lipolysis Assay

This protocol quantifies lipolysis by measuring the release of glycerol or free fatty acids (FFAs) into the culture medium.[12]

Materials:

-

Mature 3T3-L1 adipocytes

-

Phenol-free DMEM with 2% fatty acid-free BSA

-

Chemerin-9 peptide

-

Isoproterenol (positive control for stimulating lipolysis)

-

Glycerol and/or Free Fatty Acid Assay Kits

Procedure:

-

Washing: Gently wash mature adipocytes twice with PBS.

-

Incubation: Add phenol-free DMEM containing 2% BSA. Add Chemerin-9, isoproterenol (e.g., 10 µM), or vehicle control.

-

Sample Collection: Incubate for 1-3 hours at 37°C. Collect the culture medium (supernatant) at the end of the incubation period.

-

Measurement: Use a commercial colorimetric or fluorometric assay kit to measure the concentration of glycerol or FFAs in the collected medium according to the manufacturer's instructions.

-

Normalization: After collecting the medium, lyse the cells and measure the total protein or DNA content to normalize the glycerol/FFA release data.

Conclusion and Future Directions

Chemerin-9 is a potent and stable agonist of the CMKLR1 receptor, which signals through a Gαi-MAPK/ERK pathway in mouse adipocytes. While its role in modulating adipogenesis is inferred from studies of full-length chemerin, its specific quantitative impact on critical metabolic functions like glucose uptake and lipolysis remains a significant knowledge gap. The conflicting reports on the metabolic actions of full-length chemerin underscore the need for precise studies using specific isoforms like Chemerin-9.

For researchers and drug development professionals, elucidating the specific functions of Chemerin-9 in adipocyte biology is crucial. Future investigations should focus on:

-

Quantitative Metabolomics: Performing dose-response studies of Chemerin-9 on glucose uptake and lipolysis in mouse adipocytes.

-

Gene Expression Analysis: Profiling the expression of key metabolic genes (e.g., Glut4, Pparg, Adipoq, Hsl) in response to Chemerin-9 treatment.

-

In Vivo Studies: Characterizing the metabolic phenotype of mice treated with Chemerin-9 to correlate in vitro findings with systemic effects.

By applying the standardized protocols outlined in this guide, the scientific community can systematically unravel the precise role of the Chemerin-9/CMKLR1 axis in adipocyte function, potentially identifying new therapeutic targets for metabolic diseases.

References

- 1. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iris.unito.it [iris.unito.it]

- 8. Chemerin regulates formation and function of brown adipose tissue: Ablation results in increased insulin resistance with high fat challenge and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Phosphorylation of Beta-3 adrenergic receptor at serine 247 by ERK MAP kinase drives lipolysis in obese adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Processing of Pro-chemerin to Chemerin-9 in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteolytic processing of the precursor protein, pro-chemerin, into its various bioactive forms, including the potent C-terminal nonapeptide chemerin-9, within murine models. It details the enzymatic pathways, presents quantitative data on chemerin isoform activity and distribution, and outlines key experimental protocols for studying this process.

Introduction: The Chemerin System in Mice

Chemerin, the protein product of the Retinoic acid receptor responder 2 (Rarres2) gene, is a versatile signaling molecule with dual roles as a chemoattractant in the immune system and as an adipokine regulating metabolic processes.[1][2] It is initially synthesized as a biologically inactive precursor, pre-prochemerin. Following the cleavage of a signal peptide, the 143-amino acid pro-chemerin is secreted into circulation.[3][4]

The bioactivity of chemerin is critically dependent on post-translational modification, specifically the proteolytic cleavage of its C-terminus.[1][5] This processing is not a simple on/off switch but a dynamic, multi-step cascade that generates various isoforms with differing potencies. This guide focuses on the enzymatic conversion pathway that ultimately can lead to the generation of highly active chemerin forms, from which the potent agonist peptide, chemerin-9, is derived. Understanding this pathway in mice is crucial for leveraging murine models in the study of inflammation, obesity, and metabolic diseases where chemerin is implicated.[1][6][7]

The Proteolytic Processing Cascade of Mouse Pro-chemerin

The conversion of inactive mouse pro-chemerin into highly potent chemerin isoforms is a tightly regulated process mediated by a series of proteases, primarily serine proteases and carboxypeptidases. The C-terminal sequence of chemerin is highly conserved between humans and mice, suggesting a similar pattern of proteolytic regulation.[1][5]

2.1 Initial Cleavage by Serine Proteases: Pro-chemerin, which is the major form found in mouse plasma (mchem162K), has low biological activity.[1][5] Activation requires an initial cleavage event by serine proteases associated with coagulation, fibrinolysis, and inflammation, such as plasmin, elastase, or cathepsin G.[1][8] This initial processing removes several C-terminal amino acids to expose a new C-terminal residue, often an arginine (Arg) or lysine (Lys). For instance, plasmin can cleave pro-chemerin to generate an intermediate form ending in lysine.[8][9] This intermediate form has some activity but is not the most potent agonist.

2.2 Secondary Cleavage by Carboxypeptidases to Generate Highly Active Forms: The generation of the most biologically active chemerin isoforms requires the removal of the C-terminal lysine or arginine residue from the intermediate forms. This critical step is performed by plasma carboxypeptidases, primarily Carboxypeptidase N (CPN) and Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).[8][9]

-

Carboxypeptidase N (CPN): A constitutively active zinc metalloprotease in plasma that efficiently cleaves C-terminal Arg and Lys residues from peptides.[8][10]

-

Carboxypeptidase B2 (TAFIa): Activated locally at sites of vascular injury and coagulation, providing site-specific control.[8]

This sequential cleavage—first by a serine protease and then by a carboxypeptidase—dramatically enhances the bioactivity of chemerin, increasing its potency by over 20-fold.[1][5][8] The resulting products, such as mchem156S and mchem155F in mice, are considered the primary physiologically active forms.[1][5] The synthetic nonapeptide, chemerin-9 (YFPGQFAFS), corresponds to the C-terminus of the most active processed form of chemerin and is a potent agonist of the chemerin receptor CMKLR1.[3][11]

Caption: Proteolytic processing cascade of pro-chemerin in mice.

Quantitative Data: Chemerin Isoform Activity and Distribution

The biological effect of chemerin is dictated by the relative abundance of its specific isoforms, which varies significantly by tissue and metabolic state.[1][5] Direct quantification of the chemerin-9 peptide in vivo is not commonly reported; research has focused on measuring the various larger C-terminally processed isoforms from which chemerin-9 is derived.

Table 1: Biological Activity of Different Mouse Chemerin Isoforms This table summarizes the potency of various C-terminal isoforms of mouse chemerin, as determined by their half-maximal effective concentration (EC50) in a Ca2+ mobilization assay using cells expressing the mouse chemerin receptor, mCMKLR1. Lower EC50 values indicate higher potency.

| Chemerin Isoform | C-Terminal Sequence | Biological Activity (EC50, nM) | Potency Level | Reference |

| mchem161T | ...LPRT | 135.8 ± 158 | Low | [1] |

| mchem157R | ...FAFR | 71.2 ± 55.4 | Moderate | [1][5] |

| mchem156S | ...FAFS | 4.6 ± 1.8 | High | [1][5] |

| mchem155F | ...YFPF | 3.6 ± 3.0 | High | [1][5] |

| mchem154A | ...YFPFA | No agonist activity detected | Inactive | [1] |

Table 2: Tissue-Specific Distribution of Chemerin Isoforms in Mice The distribution of chemerin isoforms is tissue-specific, highlighting localized regulation of chemerin activity. This data was gathered from mice on a high-fat diet, a model for obesity.

| Tissue/Fluid | Predominant Isoform | Observation | Reference |

| Plasma | mchem162K (Pro-chemerin) | Major circulating form; levels increase with obesity. | [1][5] |

| Plasma | mchem156S | Elevated during the onset of obesity. | [1][5] |

| Epididymal Fat | mchem155F | Dominant form in adipose tissue extracts. | [1][5] |

Experimental Protocols

Studying the processing of pro-chemerin requires specific and sensitive techniques to differentiate between its various isoforms.

4.1 Protocol: Quantification of Specific Chemerin Isoforms by ELISA This protocol is based on the development of specific enzyme-linked immunosorbent assays (ELISAs) to quantify individual C-terminal isoforms of mouse chemerin in biological samples.[1][5]

-

Antibody Generation: Raise polyclonal or monoclonal antibodies against synthetic peptides corresponding to the unique C-termini of each mouse chemerin isoform (e.g., mchem162K, mchem157R, mchem156S, mchem155F).

-

Plate Coating: Coat 96-well microplates with a pan-chemerin capture antibody that recognizes all forms of chemerin. Incubate overnight at 4°C. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add standards (recombinant mouse chemerin isoforms of known concentration) and biological samples (e.g., plasma diluted 1:100, tissue homogenates) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Add the isoform-specific detection antibody (conjugated to biotin or an enzyme like HRP) to the wells. Incubate for 1-2 hours at room temperature.

-

Signal Amplification & Detection: If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes. Add a suitable substrate (e.g., TMB) and stop the reaction with stop solution (e.g., 2N H2SO4).

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of each specific chemerin isoform in the samples.

4.2 Protocol: Western Blotting for Chemerin in Mouse Tissue This protocol outlines the general steps for detecting chemerin protein in mouse tissue lysates, such as from the liver or gastrocnemius muscle.[12]

-

Protein Extraction: Homogenize frozen mouse tissue (~50 mg) in RIPA lysis buffer containing a protease inhibitor cocktail. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against chemerin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as GAPDH or β-actin.

Caption: Workflow for quantitative analysis of mouse chemerin isoforms.

Conclusion

The endogenous processing of pro-chemerin in mice is a complex, tissue-specific process that generates a spectrum of isoforms with vastly different biological activities. The conversion from the largely inactive circulating pro-form to highly potent agonists like mchem156S is a two-step process requiring sequential cleavage by serine proteases and carboxypeptidases. The C-terminus of these highly active forms serves as the template for the potent synthetic agonist chemerin-9. For researchers in immunology and metabolic disease, understanding and accurately measuring these specific isoforms, rather than total chemerin, is paramount for correctly interpreting the role of the chemerin system in mouse models of human disease. The methodologies and data presented in this guide provide a foundational framework for professionals engaged in such research and in the development of therapeutics targeting this pathway.

References

- 1. Dynamic and tissue-specific proteolytic processing of chemerin in obese mice | PLOS One [journals.plos.org]

- 2. Processing, signaling, and physiological function of chemerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic and tissue-specific proteolytic processing of chemerin in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Chemerin and CMKLR1 Expression by Nutritional Status, Postnatal Development, and Gender - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of mouse carboxypeptidase N small active subunit gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Chemerin affects blood lipid profile of high-fat diet male mice in sedentary and exercise states via glucose and lipid metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemerin-9 Mouse In Vitro Cell Migration Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Chemerin is a chemoattractant protein that, upon C-terminal processing, becomes activated and signals through its G protein-coupled receptor (GPCR), Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1][2][3][4] Chemerin-9 is a nine-amino-acid peptide corresponding to the C-terminus of active chemerin and acts as a potent CMKLR1 agonist.[2][4] This signaling axis plays a crucial role in regulating the migration of various immune cells, including macrophages, dendritic cells (DCs), and microglia.[1][2][5][6] This document provides a detailed protocol for an in vitro cell migration assay using mouse cells in response to Chemerin-9, a critical tool for studying inflammation, immune response, and related drug discovery efforts.

Chemerin-9 Signaling Pathway

Chemerin-9 exerts its chemoattractant effects by binding to and activating CMKLR1, a Gi protein-coupled receptor.[1][3] This binding event initiates a downstream signaling cascade that promotes cytoskeletal rearrangements and cellular motility, leading to directed cell migration (chemotaxis). One of the key pathways implicated in this process is the p38 MAPK pathway, which has been shown to be involved in Chemerin-9-induced migration of microglia.[5]

Caption: Chemerin-9 signaling pathway leading to cell migration.

Experimental Protocol: Transwell (Boyden Chamber) Migration Assay

This protocol details the steps for quantifying the chemotactic response of mouse cells (e.g., macrophages, microglia) to a Chemerin-9 gradient using a Transwell system.

Materials and Reagents

-

Cells: Mouse macrophages (e.g., J774A.1, bone marrow-derived macrophages) or microglia (e.g., N9 cells, primary microglia).[5][7]

-

Chemoattractant: Mouse Chemerin-9 peptide (R&D Systems or equivalent).

-

Transwell Inserts: 24-well plate compatible inserts with 5 µm or 8 µm pore size polycarbonate membranes (Corning, Falcon, etc.).[7]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with L-glutamine and antibiotics.

-

Serum: Fetal Bovine Serum (FBS).

-

Buffers: Phosphate-Buffered Saline (PBS), Serum-Free Medium (SFM).

-

Fixation Solution: 70% ethanol or 4% paraformaldehyde in PBS.[7][8]

-

Staining Solution: 0.2% Crystal Violet in 20% methanol or DAPI (1 µg/mL).[7][8]

-

Equipment: 24-well tissue culture plates, sterile pipettes, cotton-tipped applicators, cell culture incubator (37°C, 5% CO₂), microscope.

Methodology

Day 1: Cell Preparation and Assay Setup

-

Cell Culture: Culture cells to approximately 80-90% confluency under standard conditions.

-

Serum Starvation: To minimize basal migration and synchronize cells, replace the growth medium with SFM and incubate for 4-12 hours.[8]

-

Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Wash the cells with SFM and perform a cell count.

-

Cell Resuspension: Centrifuge the cells and resuspend the pellet in SFM to a final concentration of 1 x 10⁶ cells/mL.[9] Keep the cell suspension on ice.

-

Prepare Chemoattractant: Prepare serial dilutions of Chemerin-9 in SFM. A typical concentration range to test is 0.1 nM to 100 nM.[5] A negative control (SFM alone) and a positive control (e.g., 10% FBS) should be included.[5]

-

Assay Plate Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours. The optimal time may vary depending on the cell type and should be determined empirically.[5][11]

Day 2: Cell Fixation, Staining, and Quantification

-

Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove all non-migrated cells from the top surface of the membrane.[7][12]

-

Fixation: Place the inserts into a new 24-well plate containing 70% ethanol or 4% paraformaldehyde in each well. Incubate for 10-15 minutes at room temperature to fix the migrated cells on the bottom of the membrane.[7]

-

Staining:

-

Imaging and Quantification:

-

Once dry, view the membrane under an inverted microscope.

-

Capture images from at least four representative fields of view for each insert.

-

Count the number of migrated, stained cells per field. Calculate the average number of migrated cells for each condition.

-

Experimental Workflow Diagram

Caption: Workflow for the Chemerin-9 Transwell cell migration assay.

Summary of Quantitative Data

The following table summarizes key quantitative parameters from published studies on Chemerin-9-induced cell migration.

| Parameter | Cell Type | Chemerin-9 Concentration | Incubation Time | Assay Type | Observed Effect | Reference |

| Concentration Range | Primary mouse microglia | 0.1 - 20 nM | 12 hours | Transwell | Dose-dependent increase in migration. | [5] |

| Optimal Concentration | Murine microglial N9 cells | 100 nM | 12 hours | Transwell | Significant induction of cell migration. | [5] |

| Effective Concentration | Primary mouse astrocytes | 5 nM | 12 hours | Transwell | Promotion of cell migration. | [13] |

| EC₅₀ | CMKLR1-expressing cells | 42 nM | Not Specified | Functional Assay | Half-maximal effective concentration. | |

| Cell Number | J774A.1 mouse macrophages | Not Specified | Not Specified | Transwell | 1 x 10⁵ cells per insert is a standard starting point. | [7] |

| Incubation Period | Ovarian Cancer Cells | 25 - 100 ng/mL (Chemerin) | 24 hours | Scratch Assay | Accelerated wound healing/migration. | [11] |

The Chemerin-9 in vitro cell migration assay is a robust and essential method for investigating the chemotactic properties of this peptide on various mouse immune and other cell types. By following this detailed protocol, researchers can reliably quantify cell migration, explore the underlying signaling mechanisms, and screen for potential therapeutic agents that modulate the Chemerin/CMKLR1 axis.

References

- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemerin reveals its chimeric nature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Cell migration assay or Transwell assay [protocols.io]

- 11. Chemerin Enhances Migration and Invasion of OC Cells via CMKLR1/RhoA/ROCK-Mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. corning.com [corning.com]

- 13. Effect of Regulation of Chemerin/Chemokine-like Receptor 1/Stimulator of Interferon Genes Pathway on Astrocyte Recruitment to Aβ Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Administration of Chemerin-9 to ApoE-/- Mice for Atherosclerosis Research

Introduction

Chemerin, an adipocytokine, and its C-terminal nonapeptide fragment, Chemerin-9 (C9), have emerged as significant modulators of inflammatory processes and metabolism.[1] Both bind to the G protein-coupled receptor ChemR23 (also known as CMKLR1), which is highly expressed on immune cells like macrophages, as well as on endothelial and smooth muscle cells.[1][2][3] While plasma chemerin levels are often correlated with metabolic syndrome and coronary artery disease, studies focusing on the specific administration of Chemerin-9, a potent ChemR23 agonist, have revealed a protective role in the context of atherosclerosis.[2][4][5] In apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis, in vivo administration of Chemerin-9 has been shown to prevent atherogenesis by mitigating key pathological events.[2][6] These notes provide a summary of the quantitative effects, detailed experimental protocols, and the underlying signaling pathways associated with Chemerin-9 administration in this model.

Quantitative Data Summary

The administration of Chemerin-9 to ApoE-/- mice results in significant anti-atherosclerotic effects, as summarized by the data from in vivo and complementary in vitro experiments.

Table 1: In Vivo Effects of Chemerin-9 Infusion in ApoE-/- Mice

| Parameter | Observation | Source |

| Aortic Atherosclerotic Lesions | Significantly decreased area | [2][6] |

| Intraplaque Macrophage Content | Significantly reduced | [2][4] |

| Intraplaque Smooth Muscle Cell (SMC) Content | Significantly reduced | [2][4] |

Table 2: In Vitro Effects of Chemerin-9 on Vascular Cells

| Cell Type & Condition | Parameter | Effect of Chemerin-9 (5-50 ng/ml) | Source |

| THP-1 Derived Macrophages (oxLDL-induced) | Foam Cell Formation | Suppressed by ~15% | [4] |

| THP-1 Derived Macrophages | CD36 Expression | Reduced by a maximum of 40% | [4] |

| THP-1 Derived Macrophages | ABCA1 Expression | Up-regulated | [2][4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) (TNF-α-induced) | Adhesion & Pro-inflammatory Molecule mRNA | Significantly suppressed | [2][4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) (TNF-α-induced) | THP-1 Monocyte Adhesion | Significantly attenuated | [2][4] |

| Human Aortic Smooth Muscle Cells (HASMCs) | Migration & Proliferation | Significantly suppressed | [2][6] |